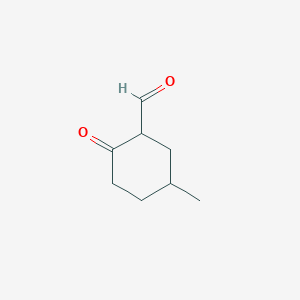

5-Methyl-2-oxocyclohexane-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-oxocyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6-2-3-8(10)7(4-6)5-9/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPAXHMRAZLLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxocyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 5-Methyl-2-oxocyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: 5-Methyl-2-oxocyclohexane-1-carboxylic acid.

Reduction: 5-Methyl-2-oxocyclohexanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Applications

5-Methyl-2-oxocyclohexane-1-carbaldehyde is primarily utilized in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions:

Synthesis of Tetrahydrobenzofuran Derivatives

One notable application is in the synthesis of substituted tetrahydrobenzofuran derivatives. A palladium-catalyzed reaction involving propargylic esters with this compound has shown high diastereoselectivity, making it useful for creating complex molecular architectures .

Functionalization of Biomass-Derived Feedstocks

Research indicates that this compound can be used in the functionalization of biomass-derived feedstocks, such as furfural. The coupling reactions facilitated by photoredox catalysis have led to the formation of new bio-derived molecules, showcasing its potential in sustainable chemistry .

Case Study 1: Photoredox Catalysis

A study conducted at the Technical University highlighted the use of this compound in photoredox catalysis for carbon-carbon bond formation. This method was particularly effective for transforming glycerol into valuable chemicals through coupling reactions with electron-deficient olefins .

Case Study 2: Gas Chromatography Analysis

In a study analyzing volatile metabolites from fermented sotol, this compound was identified among other compounds using gas chromatography coupled with mass spectrometry (GC-MS). This method enabled the characterization of flavor profiles in alcoholic beverages, demonstrating the compound's relevance in food science .

Table 1: Predicted Collision Cross Section for Ionization States

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 141.09100 | 128.8 |

| [M+Na]+ | 163.07294 | 140.2 |

| [M+NH4]+ | 158.11754 | 137.4 |

| [M+K]+ | 179.04688 | 134.2 |

| [M-H]- | 139.07644 | 130.4 |

This table provides insights into the mass spectrometric behavior of the compound, which is crucial for analytical applications.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the oxo group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-methyl-2-oxocyclohexane-1-carbaldehyde, enabling comparative analysis of their physical, chemical, and application-specific properties.

2-Isopropyl-5-methyl-6-oxabicyclo[3.1.0]hexane-1-carbaldehyde

Structure: A bicyclic compound with an oxygen atom in the six-membered ring (6-oxabicyclo) and substituents (isopropyl, methyl, aldehyde). Molecular Weight: Higher than the target compound due to the bicyclic framework and additional substituents. Reactivity: The strained bicyclic structure may enhance reactivity in ring-opening reactions, while the aldehyde group retains nucleophilic susceptibility. Applications: Likely used in asymmetric catalysis or as a precursor for complex heterocycles.

5-(Methoxymethyl)furan-2-carbaldehyde

Structure : Aromatic furan ring with a methoxymethyl group at position 5 and an aldehyde at position 2.

Molecular Weight : 140.14 g/mol (C₇H₈O₃), nearly identical to the target compound.

Reactivity : The aromatic furan ring stabilizes the aldehyde via conjugation, reducing electrophilicity compared to the cyclohexane-based analog. The methoxymethyl group enhances hydrophilicity .

Applications : Used in flavor/fragrance industries and polymer chemistry due to furan’s thermal stability.

5-Ethylcyclopent-1-ene-1-carbaldehyde

Structure : Cyclopentene ring with an ethyl group and an aldehyde.

Molecular Weight : Similar to the target compound (C₈H₁₂O).

Reactivity : The cyclopentene ring’s strain and conjugated double bond increase susceptibility to Diels-Alder reactions. The aldehyde’s electrophilicity is amplified by electron-withdrawing effects from the double bond .

Applications : Valuable in synthesizing strained macrocycles or bioactive molecules.

N-Ethyl-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide

Structure: Cyclohexane ring with carboxamide, ethyl, methyl, and isopropyl groups. Molecular Weight: 255.81 g/mol (C₁₃H₂₄N₂O), significantly higher due to the carboxamide group. Reactivity: The amide group reduces electrophilicity compared to aldehydes but enables hydrogen bonding, enhancing solubility in protic solvents. The bulky substituents may hinder steric access . Applications: Potential use in drug design for its hydrogen-bonding capacity and structural rigidity.

Comparative Data Table

Key Research Findings

- Electronic Effects : The ketone group in this compound withdraws electron density, enhancing the aldehyde’s electrophilicity compared to furan-based analogs .

- Steric Influence : Bulky substituents (e.g., isopropyl in the bicyclic compound) reduce reaction rates in sterically demanding environments .

- Solubility: Polar functional groups (e.g., methoxymethyl, carboxamide) improve aqueous solubility, whereas nonpolar cyclohexane derivatives favor organic solvents .

Biological Activity

5-Methyl-2-oxocyclohexane-1-carbaldehyde (C8H12O2) is an organic compound characterized by a cyclohexane ring with both an aldehyde and an oxo functional group. This unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications in scientific research.

- Molecular Formula : C8H12O2

- Molecular Weight : 140.18 g/mol

- CAS Number : 26706-86-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, the oxo group can engage in hydrogen bonding, influencing the compound's binding affinity and specificity towards biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in metabolic pathways where aldehydes are known to play a significant role.

- Potential Anti-Cancer Activity : Some studies have indicated that compounds with similar structures exhibit anti-cancer properties, prompting investigations into the potential of this compound as a therapeutic agent against cancer cells.

Study on Enzyme Interaction

A study conducted by researchers at the Royal Society of Chemistry explored the interactions between this compound and specific enzymes involved in metabolic pathways. The results demonstrated that the compound could effectively inhibit enzyme activity, suggesting its potential use in metabolic regulation .

Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria. This study highlights its potential application as a natural preservative or therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Aldehyde and oxo groups | Antimicrobial, enzyme inhibition |

| 5-Methyl-2-oxocyclohexanol | Hydroxyl group instead of aldehyde | Lower antimicrobial activity |

| 5-Methyl-2-oxocyclohexane-1-carboxylic acid | Carboxylic acid functional group | Potential anti-inflammatory effects |

Applications in Scientific Research

This compound serves multiple purposes in scientific research:

- Synthesis Intermediate : It is utilized as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biological Studies : The compound is employed in studying enzyme-catalyzed reactions and metabolic pathways.

- Drug Development : Its unique structure makes it a candidate for developing new drug entities targeting various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.